molecular formula C4H9N3O2S B1206311 N-Amidino-L-cysteine CAS No. 40454-21-5

N-Amidino-L-cysteine

Cat. No.: B1206311
CAS No.: 40454-21-5
M. Wt: 163.20 g/mol
InChI Key: XWRZKLKALVJDDS-REOHCLBHSA-N
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Description

IQB-782 is a mucolytic agent with mucolytic expectorant activity. It is a derivative of cysteine and has shown significant potential in reducing the viscosity of gastric mucin suspensions in vitro. This compound inhibits thrombin-activating fibrinolytic inhibitor, which makes it useful in studies related to obstructive lung diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: IQB-782 is synthesized through a series of chemical reactions involving cysteine derivatives. The specific synthetic route and reaction conditions are proprietary and not widely published. it involves the modification of cysteine to introduce the guanidino group, resulting in the formation of IQB-782 .

Industrial Production Methods: The industrial production of IQB-782 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: IQB-782 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: IQB-782 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

IQB-782 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in studying the inhibition of thrombin-activating fibrinolytic inhibitor.

    Biology: Investigated for its effects on reducing the viscosity of gastric mucin suspensions.

    Medicine: Potential therapeutic agent for obstructive lung diseases due to its mucolytic properties.

    Industry: Utilized in the development of new mucolytic drugs and formulations

Mechanism of Action

IQB-782 exerts its effects by inhibiting thrombin-activating fibrinolytic inhibitor. This inhibition prevents the activation of fibrinolysis, leading to a reduction in the viscosity of mucin. The molecular targets involved include carboxypeptidases related to thrombin-activating fibrinolytic inhibitor. The pathways affected by this inhibition are crucial for maintaining the balance between coagulation and fibrinolysis .

Comparison with Similar Compounds

    N-Guanyl-cysteine: Another cysteine derivative with mucolytic properties.

    N-Amidinocysteine: Similar in structure and function to IQB-782.

Uniqueness of IQB-782: IQB-782 is unique due to its potent inhibition of thrombin-activating fibrinolytic inhibitor and its significant mucolytic-expectorant activity. This makes it particularly useful in studies related to obstructive lung diseases and other conditions where mucolytic agents are beneficial .

Properties

CAS No.

40454-21-5

Molecular Formula

C4H9N3O2S

Molecular Weight

163.20 g/mol

IUPAC Name

(2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1

InChI Key

XWRZKLKALVJDDS-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N=C(N)N)S

SMILES

C(C(C(=O)O)N=C(N)N)S

Canonical SMILES

C(C(C(=O)O)N=C(N)N)S

40454-21-5

Synonyms

IQB 782
IQB-782
N-guanidine-beta-mercaptoalanine
N-guanylcysteine

Origin of Product

United States

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